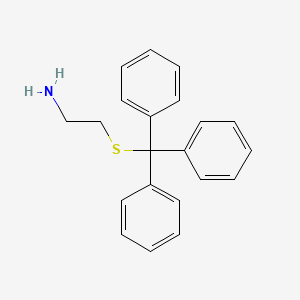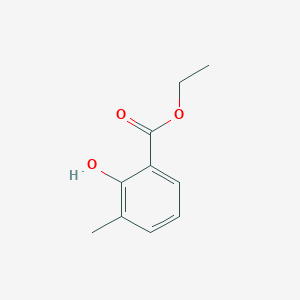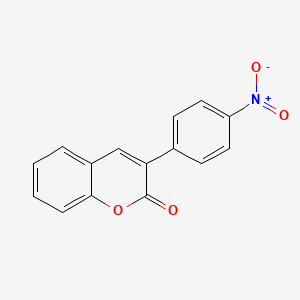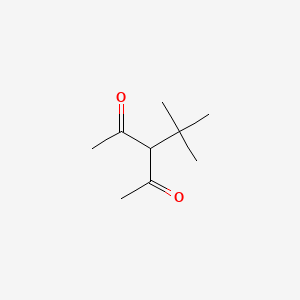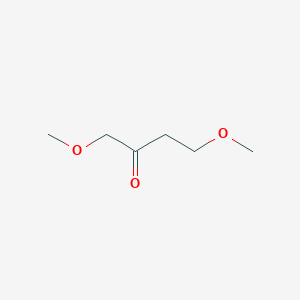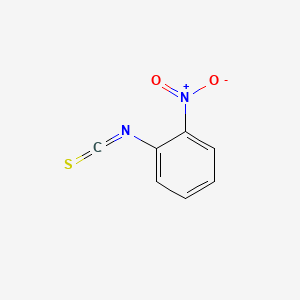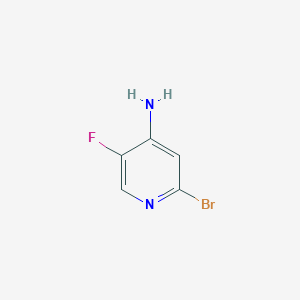
2-Brom-5-Fluorpyridin-4-amin
Übersicht
Beschreibung
2-Bromo-5-fluoropyridin-4-amine (2-BFP) is an important synthetic intermediate used in the synthesis of bioactive molecules and pharmaceuticals. It is a simple and versatile building block for the synthesis of compounds with a wide range of biological activities. 2-BFP is a heterocyclic amine, containing both a nitrogen and a bromine atom in its structure. The bromine atom is an important functional group in the synthesis of biologically active molecules. 2-BFP is an easily accessible building block and is used in the synthesis of a variety of compounds, including drugs, pesticides, herbicides, and other biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt für die organische Synthese
„2-Brom-5-Fluorpyridin-4-amin“ dient als häufiges Zwischenprodukt in der organischen Synthese. Die Pyridin-Einheit findet sich häufig in biologisch aktiven Molekülen, wodurch diese Verbindung nützlich für die Modifizierung und Ableitung von Reaktionen in Arzneimittelmolekülen und bioaktiven Molekülen ist. Die Brom-Einheit kann durch Suzuki-Kupplung in eine Arylgruppe umgewandelt oder durch Borylierung in eine Bor-Einheit umgewandelt werden, was zu verschiedenen Bor-Transformationen führt .
Arzneimittelsynthese
Diese Verbindung wird aufgrund ihrer Reaktivität mit verschiedenen chemischen Reagenzien bei der Synthese von Arzneimitteln eingesetzt. So kann sie beispielsweise durch Suzuki-Kupplungsreaktion mit Phenylboronsäure zur Herstellung von 5-Fluor-2-Phenylpyridin verwendet werden .
Materialchemie
Biologische Studien
In biologischen Studien kann diese Verbindung zur Herstellung von Derivaten verwendet werden, die als Potenziatoren oder Inhibitoren wirken und biologische Pfade und Prozesse beeinflussen .
Berechnungschemie
Sie ist auch in der Berechnungschemie relevant, wo sie in Simulationen und Modellierungen verwendet werden kann, um das Verhalten neuer Verbindungen oder Reaktionen vorherzusagen .
Analytische Chemie
In der analytischen Chemie kann „this compound“ als Standard- oder Referenzverbindung in verschiedenen analytischen Techniken wie NMR, HPLC, LC-MS und UPLC verwendet werden, um die Genauigkeit und Präzision von Messungen zu gewährleisten .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
The pyridine unit is common in biologically active molecules, so 2-Bromo-5-fluoropyridin-4-amine is often used in the modification and derivatization reactions of drug molecules and biologically active molecules . The bromine unit in the structure can be converted to a phenyl group through a Suzuki coupling or to a boron unit through a boronation reaction . The amino group on the pyridine ring is often used to connect the pyridine molecule to drug molecules and biologically active molecules through the formation of an amide bond .
Wirkmechanismus
Target of Action
The pyridine unit is common in biologically active molecules, making this compound often used in the modification and derivatization reactions of drug molecules and biologically active molecules .
Mode of Action
The bromine unit in the structure can be converted into an aryl group through a Suzuki coupling reaction or into a boron unit through a boronization reaction, after which a series of boron transformations can be carried out . The amino group on the pyridine ring is often used to form amide bonds to connect the pyridine molecule to drug molecules and biologically active molecules .
Biochemical Pathways
It’s known that the compound can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents such as ethyl acetate, dichloromethane, and dimethyl sulfoxide, but is almost insoluble in water . This could potentially impact its bioavailability.
Result of Action
Given its use in the modification and derivatization reactions of drug molecules and biologically active molecules , it can be inferred that the compound plays a crucial role in the synthesis of various biologically active compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoropyridin-4-amine. For instance, it’s known that the compound should be stored in a dark place under an inert atmosphere at 4°C .
Eigenschaften
IUPAC Name |
2-bromo-5-fluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBXRKVNILPDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355748 | |
| Record name | 2-bromo-5-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887570-94-7 | |
| Record name | 2-bromo-5-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-fluoropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






